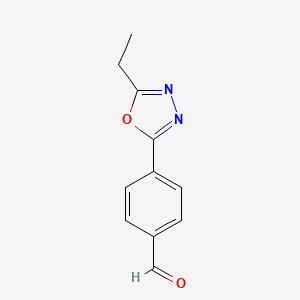

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

描述

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic organic compound featuring a benzaldehyde moiety linked to a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position. The 1,3,4-oxadiazole ring is a five-membered aromatic structure containing two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceutical agents. This compound is synthesized via multi-component reactions (MCRs) or condensation methods, as seen in structurally analogous derivatives .

属性

IUPAC Name |

4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCQSPCAXCEKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves:

- Formation of the 1,3,4-oxadiazole ring through cyclization of appropriate hydrazide and carboxylic acid derivatives.

- Introduction of the ethyl substituent at the 5-position of the oxadiazole ring.

- Attachment of the benzaldehyde moiety at the 2-position of the oxadiazole ring.

Stepwise Preparation Methods

Synthesis of 5-Ethyl-1,3,4-oxadiazole Core

A common approach to synthesize 5-alkyl-1,3,4-oxadiazoles involves:

- Step 1: Preparation of monoalkyl oxalate hydrazide by reacting dialkyl oxalate with hydrazine hydrate, which proceeds via ammonia decomposition reaction to yield the hydrazide intermediate.

- Step 2: Acylation of the hydrazide intermediate with fatty acid anhydrides to form 2-hydrazide-monoalkyl oxalate.

- Step 3: Dehydration and ring closure of the acylated intermediate to afford the 5-alkyl-1,3,4-oxadiazole derivative, here specifically the 5-ethyl substituted oxadiazole.

This method avoids highly toxic and corrosive reagents and is suitable for industrial scale due to its high yield and operational safety.

Functionalization to this compound

The attachment of the benzaldehyde group at the 2-position of the oxadiazole ring can be achieved via:

- Reaction of aryl hydrazides with appropriate acid chlorides or aldehydes under reflux conditions in phosphorus oxychloride or similar dehydrating agents.

- For example, aryl hydrazides (such as 4-formylphenyl hydrazide) are dissolved in phosphorus oxychloride and refluxed with the oxadiazole precursor, followed by neutralization and crystallization to isolate the target compound.

This approach is supported by similar syntheses of 1,3,4-oxadiazole derivatives bearing aromatic aldehyde substituents.

Alternative Synthetic Routes and Reduction Procedures

- Selective reduction of nitro-substituted 1,3,4-oxadiazole derivatives can be employed to obtain amine intermediates, which can then be diazotized and coupled to introduce functional groups such as aldehydes on the aromatic ring.

- Mild reducing agents like sodium borohydride combined with tin(II) chloride dihydrate have been used effectively for such transformations, ensuring high selectivity and yield.

Summary Table of Preparation Steps

Research Findings and Notes

- The synthetic methods described provide high yields and purity of the target compound.

- Avoidance of highly toxic reagents such as hydrazine derivatives and phosphorus oxychloride is possible by adopting improved synthetic routes, enhancing safety and scalability.

- Characterization of intermediates and final products is typically confirmed by spectroscopic methods including $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR, and UV-Vis spectroscopy.

- The choice of solvent and reaction temperature critically affects the selectivity and yield, with low-temperature coupling reactions preventing decomposition of sensitive intermediates.

化学反应分析

Reaction Scheme

The following reaction scheme summarizes the synthesis process:

Electrophilic Aromatic Substitution

The benzaldehyde group in 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo electrophilic aromatic substitution reactions. Common electrophiles include:

-

Nitration : Reaction with nitric acid leads to nitro-substituted derivatives.

-

Sulfonation : Treatment with sulfuric acid yields sulfonic acid derivatives.

Condensation Reactions

The aldehyde functionality allows for condensation reactions with amines or hydrazines to form Schiff bases or hydrazones:

Reduction Reactions

The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride:

Table: Biological Activities of Oxadiazole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Various Oxadiazole Derivatives | Anticancer |

科学研究应用

The compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is increasingly recognized for its diverse applications in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives inhibited the growth of various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules through various coupling reactions.

Table 2: Synthetic Applications

| Reaction Type | Example Product | Reference |

|---|---|---|

| Suzuki Coupling | Aryl-substituted compounds | |

| Aldol Condensation | β-Hydroxy aldehydes | |

| Michael Addition | β-Keto esters |

Material Science

In material science, this compound is used to develop advanced materials with specific properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. Such materials are promising for applications in electronics and coatings.

作用机制

The mechanism of action of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways:

相似化合物的比较

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituents on the oxadiazole ring or benzaldehyde group. Key examples include:

Physicochemical Properties

The ethyl group significantly impacts physical properties:

Table 3: Physical and Solubility Properties

| Compound | Solubility (Polar Solvents) | LogP (Predicted) | Stability |

|---|---|---|---|

| 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | Moderate in DMF, ethanol | 2.8 | Stable at RT |

| 4-(5-Methyl-oxadiazol-2-yl)benzaldehyde | High in ethanol | 2.1 | Hygroscopic |

| 4-(5-Nitrophenyl-oxadiazol-2-yl)benzaldehyde | Low in ethanol, high in DMSO | 3.5 | Light-sensitive |

- Lipophilicity: The ethyl group increases LogP compared to methyl, favoring non-polar environments .

- Stability : Ethyl-substituted derivatives show better stability than nitro-substituted analogues, which degrade under light .

生物活性

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and relevant case studies.

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

CAS Number: 1309875-09-9

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The oxadiazole ring formation is crucial for imparting biological activity to the compound.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial strains.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that the compound possesses potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, a series of oxadiazole compounds were evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings indicate that this compound exhibits noteworthy cytotoxicity.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | Doxorubicin (10) |

| HeLa | 15.0 | Cisplatin (8) |

These values indicate that the compound may be a viable candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to be related to its interaction with cellular targets such as enzymes and receptors. For example, molecular docking studies have shown that it can bind effectively to certain protein targets involved in cell proliferation and apoptosis.

Case Studies

- Anticonvulsant Activity : A study investigated a series of oxadiazole derivatives for anticonvulsant activity using maximal electroshock (MES) tests. The findings indicated that compounds similar to this compound could significantly reduce seizure activity in animal models .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of oxadiazole derivatives. The results showed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .

常见问题

Q. Q1. What are the standard synthetic protocols for preparing 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the oxadiazole ring via cyclization of hydrazides with appropriate reagents (e.g., POCl₃ or H₂SO₄).

- Step 2: Condensation of the oxadiazole intermediate with benzaldehyde derivatives. For example, Schiff base formation using ethanol as a solvent and equimolar ratios (0.01 mole each) of oxadiazole and aldehyde, refluxed for 6–8 hours .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is employed to isolate the final product. Purity is confirmed via TLC and melting point analysis .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR: To confirm the aldehyde proton (~10 ppm) and oxadiazole-linked aromatic protons (δ 7.5–8.5 ppm). Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) should be clearly resolved .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N stretch of oxadiazole) .

- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z 229.08 for C₁₁H₁₀N₂O₂) and fragmentation patterns to validate the structure .

Q. Q3. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Disc Diffusion Method: Compound solutions (1–100 µg/mL in DMSO) are applied to filter paper discs placed on agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans). Zones of inhibition are measured after 24–48 hours and compared to standards like ciprofloxacin .

- MIC Determination: Broth dilution assays quantify the minimum inhibitory concentration using serial dilutions in 96-well plates, with optical density measurements to assess growth inhibition .

Advanced Research Questions

Q. Q4. What reaction mechanisms govern the formation of the 1,3,4-oxadiazole ring in this compound, and how can yields be optimized?

Methodological Answer:

- Mechanism: Cyclodehydration of acylhydrazides (R-CONH-NH₂) using dehydrating agents like POCl₃ or H₂SO₄ proceeds via intermediate formation of a thioamide or nitrile, followed by ring closure .

- Optimization: Elevated temperatures (80–100°C), anhydrous conditions, and catalytic acetic acid improve yields. Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. Q5. How can X-ray crystallography resolve structural ambiguities in this compound, and which software tools are recommended?

Methodological Answer:

- Crystallization: Slow evaporation of saturated solutions in ethanol/dichloromethane produces single crystals suitable for diffraction.

- Software: SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used. Hydrogen bonding and π-stacking interactions are analyzed using Mercury or Olex2 .

- Key Metrics: Report R-factors (<5%), bond angles/lengths, and thermal displacement parameters to validate geometry .

Q. Q6. How do substituents on the benzaldehyde moiety influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

- SAR Strategy: Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position. Compare bioactivity data (e.g., IC₅₀ values in anticancer assays) .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., topoisomerase II). MD simulations assess stability of ligand-receptor complexes .

Q. Q7. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Control Experiments: Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Data Normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis: Compare substituent effects—e.g., ethyl vs. methyl groups on the oxadiazole ring—to identify trends in potency .

Q. Q8. What methodologies are used to study coordination complexes of this compound with transition metals?

Methodological Answer:

- Synthesis: React the compound (0.01 mole) with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux. Monitor complexation via color changes or precipitation .

- Characterization: UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry to assess redox behavior. Magnetic susceptibility measurements determine geometry (octahedral vs. square planar) .

Q. Q9. How can computational chemistry predict the solubility and formulation challenges of this compound?

Methodological Answer:

Q. Q10. What advanced techniques are employed to analyze oxidative degradation products of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。